Bis(biphenyl-4-yl)phosphine oxide
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Overview
Description
Bis(biphenyl-4-yl)phosphine oxide is an organophosphorus compound with the chemical formula C24H19OP. It is characterized by the presence of two biphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(biphenyl-4-yl)phosphine oxide typically involves the reaction of biphenyl-4-yl lithium with phosphorus trichloride, followed by oxidation. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Oxidizing Agent: Hydrogen peroxide or oxygen
The general reaction can be represented as:
2C6H5C6H4Li+PCl3→(C6H5C6H4)2PCl+2LiCl
(C6H5C6H4)2PCl+H2O2→(C6H5C6H4)2PO+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bis(biphenyl-4-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides
Reduction: Bis(biphenyl-4-yl)phosphine
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
Bis(biphenyl-4-yl)phosphine oxide is utilized in several scientific research fields:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Used in the synthesis of advanced materials, including polymers and composites.
Mechanism of Action
The mechanism of action of bis(biphenyl-4-yl)phosphine oxide involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus atom can act as a nucleophile, while the biphenyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity. Molecular targets include transition metal complexes and reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphine oxide
- Bis(diphenylphosphino)methane oxide
- Bis(phenylphosphino)ethane oxide
Uniqueness
Bis(biphenyl-4-yl)phosphine oxide is unique due to its biphenyl groups, which provide enhanced stability and distinct electronic properties compared to other phosphine oxides. This makes it particularly valuable in applications requiring robust and stable ligands.
Properties
IUPAC Name |
oxo-bis(4-phenylphenyl)phosphanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18OP/c25-26(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINCHWTPHSAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[P+](=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18OP+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277261 |
Source
|
Record name | Bis([1,1′-biphenyl]-4-yl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-95-2 |
Source
|
Record name | Bis([1,1′-biphenyl]-4-yl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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